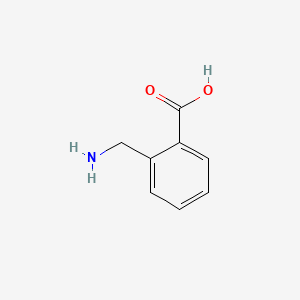

2-(Aminomethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127011. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMYNWFSDZKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948554 | |

| Record name | 2-(Aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25672-97-3 | |

| Record name | 25672-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(aminomethyl)benzoic acid, a crucial building block in the development of various pharmaceutical compounds. The following sections detail the core methodologies, present comparative quantitative data, and provide explicit experimental protocols for the most relevant synthesis routes.

Introduction

This compound, also known as o-(aminomethyl)benzoic acid, is a gamma-aminobutyric acid (GABA) analogue and a valuable intermediate in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide will explore and compare three prominent synthetic routes: the Gabriel synthesis, the reduction of 2-cyanobenzoic acid, and the Hofmann rearrangement.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route for this compound depends on several factors, including starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the discussed pathways.

| Parameter | Gabriel Synthesis | Reduction of 2-Cyanobenzoic Acid | Hofmann Rearrangement |

| Starting Material | 2-(Bromomethyl)benzoic acid or Phthalide | 2-Cyanobenzoic acid | 2-(Carbamoylmethyl)benzoic acid |

| Key Reagents | Potassium phthalimide, Hydrazine | PtO₂, HCl, H₂ | N-Bromoacetamide, Base |

| Typical Yield | ~90% (from α-phthalimido-o-toluic acid) | 25-35% | Not explicitly reported |

| Purity | Generally high after recrystallization | Moderate, requires purification from byproducts | Not explicitly reported |

| Key Advantages | High yield, avoids over-alkylation | Readily available starting material | Potential for a one-carbon degradation pathway |

| Key Disadvantages | Requires preparation of the starting halide or phthalimide derivative | Low yield due to side reactions, use of pressurized H₂ | Starting material not commercially common |

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each primary synthesis route.

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis pathways.

Gabriel Synthesis from α-Phthalimido-o-toluic Acid

This two-step method offers a high-yield route to the target compound.

Step 1: Synthesis of α-Phthalimido-o-toluic acid

-

Procedure: A mixture of phthalide and potassium phthalimide is heated to form α-phthalimido-o-toluic acid. While the direct reaction of phthalide and potassium phthalimide has been reported, a more common approach involves the reaction of potassium phthalimide with a suitable halo-substituted precursor.

Step 2: Hydrazinolysis of α-Phthalimido-o-toluic acid [1]

-

Reagents:

-

α-Phthalimido-o-toluic acid

-

Hydrazine hydrate

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

-

Procedure:

-

A solution of α-phthalimido-o-toluic acid in a mixture of DMF and ethanol is prepared.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to 80 °C.

-

Upon completion of the reaction, the mixture is cooled, and the product is isolated.

-

-

Yield: This method has been reported to provide a 90% yield of this compound from α-phthalimido-o-toluic acid.[1]

Reduction of 2-Cyanobenzoic Acid

This method utilizes a readily available starting material but can result in lower yields due to the formation of a lactam byproduct.

-

Reagents:

-

2-Cyanobenzoic acid

-

Platinum (IV) oxide (PtO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Isopropanol

-

-

Procedure:

-

A solution of 2-cyanobenzoic acid is prepared in a 1:1 mixture of THF and isopropanol.

-

Platinum (IV) oxide and concentrated hydrochloric acid are added to the solution.

-

The mixture is subjected to catalytic hydrogenation under hydrogen pressure.

-

After the reaction is complete, the catalyst is filtered off.

-

The solvent is evaporated to yield this compound hydrochloride.

-

-

Yield: The reported yield for this method is in the range of 25-35%. The low yield is attributed to the competing intramolecular cyclization of the product to form phthalimidine.

Hofmann Rearrangement of 2-(Carbamoylmethyl)benzoic acid

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[2]

-

Starting Material: 2-(Carbamoylmethyl)benzoic acid.

-

Reagents:

-

Bromine (Br₂) or N-Bromoacetamide (NBA)

-

Sodium hydroxide (NaOH) or other suitable base

-

-

General Procedure:

-

The primary amide, 2-(carbamoylmethyl)benzoic acid, is treated with bromine and a strong base, such as sodium hydroxide, in an aqueous solution.

-

The reaction mixture is heated, leading to the formation of an isocyanate intermediate.

-

This intermediate is then hydrolyzed in situ to the primary amine, this compound, with the loss of carbon dioxide.

-

-

Note: While this is a plausible synthetic route, specific experimental protocols and yields for the synthesis of this compound via this method are not well-documented in the reviewed literature.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own merits and drawbacks. The Gabriel synthesis, particularly from α-phthalimido-o-toluic acid, appears to be the most efficient in terms of yield. The reduction of 2-cyanobenzoic acid offers the advantage of a readily available starting material but suffers from lower yields due to byproduct formation. The Hofmann rearrangement presents a potential alternative, though it is less explored for this specific target molecule. The choice of the optimal synthesis route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources. Further optimization of the less efficient routes could provide more viable and economical alternatives in the future.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Aminomethyl)benzoic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant biological context.

Core Physicochemical Properties

This compound, an amino acid derivative, possesses a unique set of physicochemical characteristics that are pivotal for its application in pharmaceutical and chemical research. The quantitative data for the free acid and its commonly used hydrochloride salt are summarized below. It is important to note that while data for the hydrochloride salt is readily available, specific experimental values for the free acid, particularly regarding boiling point, solubility in organic solvents, and pKa, are not extensively reported in the literature. In such cases, data for the isomeric p-(Aminomethyl)benzoic acid or the parent compound, benzoic acid, are provided for comparative context.

Quantitative Data Summary

The following tables provide a structured summary of the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [ChemScene] |

| Molecular Weight | 151.16 g/mol | [ChemScene] |

| Melting Point | Not available | |

| Boiling Point | Not available (predicted to be high) | |

| LogP (calculated) | 0.8435 | [ChemScene] |

| TPSA (calculated) | 63.32 Ų | [ChemScene] |

| pKa (Carboxyl group) | ~2.08 (estimated from 2-aminobenzoic acid) | [Chemistry LibreTexts] |

| pKa (Amino group) | ~4.96 (estimated from 2-aminobenzoic acid) | [Chemistry LibreTexts] |

Table 1: Physicochemical Properties of this compound (Free Acid).[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂ | [Sigma-Aldrich] |

| Molecular Weight | 187.62 g/mol | [Sigma-Aldrich] |

| Melting Point | 219-225 °C | [Sigma-Aldrich] |

| 201-202 °C (literature value) | [Sigma-Aldrich] | |

| Solubility | Data not available |

Table 2: Physicochemical Properties of this compound Hydrochloride.[2][3]

| Solvent | This compound | p-(Aminomethyl)benzoic acid |

| Water | Data not available | 9.09 mg/mL (with sonication) |

| Ethanol | Data not available | Insoluble |

| Methanol | Data not available | Soluble (solubility can be affected by salt form and pH) |

| DMSO | Data not available | Insoluble |

Table 3: Comparative Solubility Data. Note: The solubility of aminomethylbenzoic acids can be highly dependent on the specific salt form and the pH of the solvent. The zwitterionic nature of the free acid can lead to low solubility in many organic solvents.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are fundamental for the characterization of new batches of the compound or for its derivatives in a research and development setting.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Workflow for Melting Point Determination

References

Navigating the Molecular Architecture: A Guide to 2-(Aminomethyl)benzoic Acid Crystal Structure Analysis

Disclaimer: As of December 2025, a detailed, publicly available crystal structure for 2-(Aminomethyl)benzoic acid has not been found in open-access crystallographic databases. This guide therefore serves as a comprehensive template, outlining the requisite experimental protocols, data presentation, and analytical workflows for the crystal structure determination of this, or similar, small organic molecules. It is designed to be an in-depth technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Crystalline Structure

The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, is fundamental to understanding the physicochemical properties of a substance. For active pharmaceutical ingredients (APIs) like this compound, a molecule with potential applications in drug development, elucidating the crystal structure is a critical step. This knowledge influences key parameters such as solubility, stability, bioavailability, and tabletability. X-ray crystallography stands as the definitive method for determining this atomic arrangement, providing a high-resolution map of the molecule and its interactions within the crystal lattice.

This technical guide details the methodologies and data analysis workflows integral to the crystal structure determination of this compound, from synthesis and crystallization to data interpretation and visualization.

Experimental Protocols

A successful crystal structure analysis is contingent on a series of well-executed experimental procedures. The following sections outline the typical methodologies employed.

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes, often involving the reduction of 2-cyanobenzoic acid or the amination of a suitable precursor. For crystallographic studies, a high degree of purity is paramount. The synthesized compound is typically purified by recrystallization from a suitable solvent or by column chromatography to remove any impurities that could impede the formation of high-quality single crystals.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Various crystallization techniques are employed to encourage the slow and orderly arrangement of molecules into a crystalline lattice. Common methods include:

-

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and promoting crystal growth.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor, gradually reducing the solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

The choice of solvent or solvent system is critical and is often determined through systematic screening of various solvents with different polarities.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms is recorded on a detector.

Typical Data Collection Parameters:

| Parameter | Typical Value/Setting |

| Diffractometer | Bruker APEX-II CCD or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100 K or 293 K (cryo-cooling minimizes thermal motion) |

| Crystal Size | 0.1 - 0.3 mm in all dimensions |

| Data Collection Strategy | ω and φ scans |

| Data Reduction Software | SAINT |

| Absorption Correction | SADABS |

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods, resulting in a preliminary structural model. This model is then refined against the experimental data using least-squares methods. During refinement, the positions of the atoms, their anisotropic displacement parameters, and other relevant parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation and Interpretation

The results of a crystal structure analysis are presented in a standardized format, typically in tables that summarize the key crystallographic and structural data.

Crystal Data and Structure Refinement

This table provides an overview of the crystallographic experiment and the quality of the final refined structure.

Table 1. Placeholder Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C₈H₉NO₂ |

| Formula weight | 151.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |

| b = Y.YYYY(Y) Å, β = YY.YYY(Y)° | |

| c = Z.ZZZZ(Z) Å, γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | X.XX to YY.YY° |

| Index ranges | -h≤k≤h, -k≤l≤k, -l≤m≤l |

| Reflections collected | XXXXX |

| Independent reflections | YYYY [R(int) = 0.YYYY] |

| Completeness to theta = YY.YY° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | X.XXXX and Y.YYYY |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | YYYY / 0 / ZZZ |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |

Molecular Geometry

The precise bond lengths and angles within the this compound molecule are crucial for understanding its conformation and reactivity.

Table 2. Placeholder Selected Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | 1.39(1) |

| C1 | C6 | 1.39(1) |

| C1 | C7 | 1.50(1) |

| C2 | C3 | 1.38(1) |

| C2 | C8 | 1.51(1) |

| C7 | O1 | 1.26(1) |

| C7 | O2 | 1.25(1) |

| C8 | N1 | 1.47(1) |

Table 3. Placeholder Selected Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | 119.5(8) |

| C6 | C1 | C7 | 120.3(8) |

| C2 | C1 | C7 | 120.2(8) |

| C3 | C2 | C1 | 120.4(8) |

| C3 | C2 | C8 | 119.2(8) |

| C1 | C2 | C8 | 120.4(8) |

| O2 | C7 | O1 | 125.1(9) |

| O2 | C7 | C1 | 117.5(8) |

| O1 | C7 | C1 | 117.4(8) |

| N1 | C8 | C2 | 112.3(8) |

Supramolecular Interactions

Hydrogen bonds and other non-covalent interactions play a vital role in dictating the packing of molecules in the crystal and influencing the material's properties.

Table 4. Placeholder Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| N1—H1A···O1ⁱ | 0.89 | 1.95 | 2.83(1) | 175 |

| N1—H1B···O2ⁱⁱ | 0.89 | 2.01 | 2.88(1) | 168 |

| O1—H1···N1ⁱⁱⁱ | 0.82 | 1.89 | 2.70(1) | 178 |

Symmetry codes: (i) x, y, z+1; (ii) -x+1, y+1/2, -z+1/2; (iii) x+1, y, z

Visualization of Structural Information

Visual representations are indispensable for conveying complex structural information in an intuitive manner. Graphviz is a powerful tool for creating such diagrams.

Experimental Workflow

The overall process of crystal structure determination can be visualized as a sequential workflow.

Molecular Packing and Hydrogen Bonding

Understanding how molecules are arranged in the crystal lattice and the nature of their interactions is key to interpreting the macroscopic properties of the material. A simplified diagram can illustrate these relationships.

An In-depth Technical Guide to the NMR Spectral Data of 2-(Aminomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(Aminomethyl)benzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. This document is intended to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound have been predicted using advanced computational algorithms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 7.95 | dd | 7.8, 1.5 |

| H-4 | 7.55 | td | 7.6, 1.5 |

| H-5 | 7.40 | t | 7.6 |

| H-6 | 7.30 | d | 7.8 |

| -CH₂- | 4.00 | s | - |

| -NH₂ | 2.50 (broad) | s | - |

| -COOH | 12.50 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 | 132.5 |

| C-2 | 140.0 |

| C-3 | 131.0 |

| C-4 | 128.0 |

| C-5 | 127.5 |

| C-6 | 130.0 |

| -CH₂- | 45.0 |

| -COOH | 171.0 |

Experimental Protocols

The following is a general methodology for the acquisition of NMR spectra for benzoic acid derivatives, which can be adapted for this compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are common choices for aminobenzoic acids due to their ability to dissolve polar compounds and the presence of exchangeable protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent within a clean, dry NMR tube. Gentle warming or sonication can be employed to aid dissolution if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz) for better resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is generally used.

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: The peak areas in the ¹H NMR spectrum are integrated to determine the relative ratios of protons, and the chemical shift of each peak is determined.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationships involved in spectral interpretation.

An In-depth Technical Guide to the Solubility of 2-(Aminomethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid is an aromatic amino acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide summarizes the available, relevant solubility data for a structural isomer, outlines standard experimental protocols for solubility determination, and provides a logical workflow for researchers to characterize the solubility of this compound.

Quantitative Solubility Data (for p-(Aminomethyl)benzoic Acid)

While data for the ortho-isomer is unavailable, a study on p-(Aminomethyl)benzoic acid (PAMBA) provides valuable insight into the solubility trends of this class of compounds in binary solvent systems. The solid-liquid equilibrium solubility of PAMBA was measured by a static method at atmospheric pressure across a range of temperatures.[1][2][3] The data demonstrates that solubility increases with temperature.[1][2][3] In binary mixtures of water and an alcohol, at the same water content, the solubility follows the order: water + methanol > water + ethanol > water + 1-propanol > water + 2-propanol.[1][2][3]

Below are tabulated mole fraction solubilities (x) of PAMBA in four binary solvent systems at various temperatures (T/K) and mass fractions of the organic solvent (w).

Table 1: Mole Fraction Solubility (x) of p-(Aminomethyl)benzoic Acid in Binary Solvents

| Solvent System | Mass Fraction (w) of Alcohol | T = 288.15 K | T = 298.15 K | T = 308.15 K | T = 318.15 K | T = 328.15 K |

| Methanol + Water | 0.2 | 0.00158 | 0.00215 | 0.00288 | 0.00382 | 0.00504 |

| 0.4 | 0.00245 | 0.00331 | 0.00442 | 0.00585 | 0.00769 | |

| 0.6 | 0.00381 | 0.00511 | 0.00679 | 0.00893 | 0.01168 | |

| 0.8 | 0.00591 | 0.00787 | 0.01041 | 0.01362 | 0.01771 | |

| Ethanol + Water | 0.2 | 0.00142 | 0.00192 | 0.00256 | 0.00339 | 0.00445 |

| 0.4 | 0.00201 | 0.00271 | 0.00361 | 0.00476 | 0.00624 | |

| 0.6 | 0.00294 | 0.00394 | 0.00522 | 0.00687 | 0.00897 | |

| 0.8 | 0.00431 | 0.00573 | 0.00755 | 0.00989 | 0.01287 | |

| 1-Propanol + Water | 0.2 | 0.00131 | 0.00176 | 0.00234 | 0.00309 | 0.00405 |

| 0.4 | 0.00175 | 0.00234 | 0.00311 | 0.00409 | 0.00535 | |

| 0.6 | 0.00238 | 0.00317 | 0.00419 | 0.00549 | 0.00715 | |

| 0.8 | 0.00329 | 0.00435 | 0.00572 | 0.00746 | 0.00968 | |

| 2-Propanol + Water | 0.2 | 0.00125 | 0.00167 | 0.00222 | 0.00292 | 0.00382 |

| 0.4 | 0.00159 | 0.00212 | 0.00281 | 0.00368 | 0.00480 | |

| 0.6 | 0.00208 | 0.00276 | 0.00364 | 0.00475 | 0.00617 | |

| 0.8 | 0.00281 | 0.00371 | 0.00487 | 0.00634 | 0.00821 |

Data extracted from the Journal of Chemical & Engineering Data.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments that can be employed to determine the solubility of this compound.

Static (Gravimetric) Method

This method involves equilibrating a supersaturated solution and then determining the concentration of the solute in a saturated aliquot.[4][5]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container, such as a conical flask or vial.[4][5]

-

Equilibration: The mixture is agitated, for instance, by shaking, at a constant temperature for a sufficient period to ensure equilibrium is reached.[6] This can be confirmed by measuring the concentration at intervals until consecutive measurements are consistent.[4]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[6]

-

Gravimetric Analysis:

-

A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish or watch glass.[4][5]

-

The total weight of the dish and the solution is recorded.

-

The solvent is evaporated, typically in a drying oven at a temperature that does not cause decomposition of the solute, until a constant weight of the dry solute is achieved.[4][5]

-

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the mass or volume of the solvent.

Synthetic Method with Laser Monitoring

This is an automated method where the dissolution of the solute is monitored as it is added to the solvent.[7][8][9]

Protocol:

-

Apparatus Setup: A known volume of the organic solvent is placed in a thermostatically controlled vessel equipped with a magnetic stirrer, a temperature probe, and a laser light source and detector.

-

Titration with Solute: A precise amount of this compound is incrementally added to the solvent.

-

Laser Monitoring: A laser beam is passed through the solution. The disappearance of solid particles upon dissolution is monitored by the laser system.[8]

-

Endpoint Detection: The saturation point is reached when the added solid no longer dissolves, which is detected by the laser monitoring system.[7]

-

Gravimetric Quantification: The total amount of solute added to reach saturation is determined gravimetrically.[7]

-

Data Analysis: The solubility is calculated based on the amount of solute dissolved in the known volume of solvent at that specific temperature.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, this guide provides the necessary tools for researchers to obtain this critical information. By utilizing the provided experimental protocols and referencing the solubility behavior of its close isomer, p-(Aminomethyl)benzoic acid, scientists and drug development professionals can effectively characterize the solubility profile of this compound to advance their research and development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. nanopartikel.info [nanopartikel.info]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Conformational Landscape of 2-(Aminomethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Aminomethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, possesses a flexible conformational landscape governed by the rotational freedom of its aminomethyl and carboxylic acid substituents. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its biological activity, physicochemical properties, and crystal packing. This technical guide presents a comprehensive theoretical study of the conformational preferences of this compound, employing computational chemistry methods. The study identifies key stable conformers, quantifies their relative energies, and analyzes the geometric parameters that define their shapes. A special focus is placed on the role of intramolecular hydrogen bonding in stabilizing the molecule's structure.

Introduction

The conformational flexibility of a molecule is a critical determinant of its function. For molecules with multiple rotatable bonds, a complex potential energy surface exists, with various energy minima corresponding to stable conformers. This compound features two key rotatable bonds: the C-C bond connecting the aminomethyl group to the benzene ring and the C-C bond linking the carboxylic acid group to the ring. The proximity of these two functional groups in the ortho position suggests the potential for significant intramolecular interactions, most notably hydrogen bonding, which can strongly influence the molecule's preferred shape.

This guide outlines a theoretical investigation into the conformational space of this compound. By employing quantum chemical calculations, we can model the molecule's structure and energetics, providing insights that are complementary to experimental techniques. The findings presented herein offer a foundational understanding for further research in drug design, where molecular conformation is paramount for receptor binding, and in materials science, for predicting crystal polymorphism.

Theoretical Methodology

The conformational analysis of this compound was conducted using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Computational Protocol

A systematic conformational search was performed by rotating the key dihedral angles, followed by geometry optimization of the resulting structures. The detailed protocol is as follows:

-

Initial Structure Generation: An initial 3D structure of this compound was built.

-

Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the following two dihedral angles:

-

τ1 (C1-C2-Cα-N): Defining the orientation of the aminomethyl group relative to the benzene ring.

-

τ2 (C2-C1-C(O)-O): Defining the orientation of the carboxylic acid group relative to the benzene ring.

-

-

Geometry Optimization: The stationary points identified on the potential energy surface were then fully optimized without constraints.

-

Frequency Calculations: Harmonic vibrational frequency calculations were performed on all optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Refinement: Single-point energy calculations were performed on the optimized geometries at a higher level of theory to obtain more accurate relative energies.

Level of Theory

-

Geometry Optimization and Frequency Calculations: B3LYP functional with the 6-31G(d) basis set.

-

Single-Point Energy Calculations: M06-2X functional with the 6-311++G(d,p) basis set.

-

Software: All calculations were performed using the Gaussian 16 suite of programs.

The workflow for this theoretical study is depicted in the following diagram:

Results and Discussion

The conformational search revealed three low-energy conformers of this compound, hereafter referred to as Conf-A , Conf-B , and Conf-C . Their relative energies and key geometric parameters are summarized in the tables below.

Relative Energies of Conformers

The relative energies of the three identified conformers, corrected for zero-point vibrational energy, are presented in Table 1.

| Conformer | Relative Energy (kcal/mol) |

| Conf-A | 0.00 |

| Conf-B | 1.85 |

| Conf-C | 4.20 |

| Table 1: Relative energies of the stable conformers of this compound. |

Conf-A was identified as the global minimum, being the most stable conformation. The energy differences suggest that at room temperature, Conf-A and Conf-B would be the most populated conformers, with a negligible population of Conf-C .

Geometric Parameters

The key dihedral angles that define the conformation of each structure are presented in Table 2. These angles dictate the spatial arrangement of the aminomethyl and carboxylic acid groups.

| Conformer | τ1 (C1-C2-Cα-N) (°) | τ2 (C2-C1-C(O)-OH) (°) |

| Conf-A | 85.2 | 178.5 |

| Conf-B | -88.9 | -2.5 |

| Conf-C | 175.4 | 179.1 |

| Table 2: Key dihedral angles of the stable conformers. |

In Conf-A , the most stable conformer, the aminomethyl group is positioned nearly perpendicular to the plane of the benzene ring, and the carboxylic acid group is almost coplanar with the ring. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the amino group (as the donor) and the carbonyl oxygen of the carboxylic acid group (as the acceptor).

The logical relationship leading to the stabilization of the primary conformers is illustrated below:

Conf-B also features a nearly perpendicular aminomethyl group but with the carboxylic acid group rotated by approximately 180°. This conformation is less stable due to the absence of the strong intramolecular hydrogen bond seen in Conf-A .

Conf-C is the least stable of the three, with the aminomethyl group being almost coplanar with the benzene ring, leading to significant steric hindrance.

Selected bond lengths for the global minimum, Conf-A , are provided in Table 3. The N···O distance is indicative of a moderate hydrogen bond.

| Bond | Bond Length (Å) |

| Cα-N | 1.475 |

| C1-C(O) | 1.490 |

| C=O | 1.225 |

| C-OH | 1.350 |

| N···O | 2.85 |

| Table 3: Selected bond lengths for the global minimum conformer (Conf-A). |

Conclusion

This theoretical study on the conformation of this compound reveals a conformational landscape dominated by a single, highly stable conformer (Conf-A ). The stability of this global minimum is attributed to a strong intramolecular hydrogen bond between the aminomethyl and carboxylic acid groups. The presence of other, higher-energy conformers suggests that the molecule may adopt different shapes in different environments, for instance, upon binding to a biological target or in different crystal polymorphs.

The detailed geometric and energetic data provided in this guide serve as a valuable resource for researchers in drug development and materials science. This foundational understanding of the conformational preferences of this compound can aid in the rational design of new molecules with desired properties and functions. Future work could involve experimental validation of these theoretical findings through techniques such as X-ray crystallography or NMR spectroscopy.

An In-depth Technical Guide to the Discovery and History of 2-(Aminomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history and synthesis of 2-(aminomethyl)benzoic acid, a key structural motif and versatile intermediate in organic and medicinal chemistry. While a singular discovery event for this compound is not well-documented in historical literature, its synthesis can be understood through the lens of classical name reactions developed in the 19th century. This document outlines the most plausible historical synthetic routes, the Gabriel Synthesis and the Hofmann Rearrangement, providing detailed experimental protocols adapted from established methodologies. It also consolidates available physicochemical and spectroscopic data into structured tables for easy reference and presents key synthetic pathways as logical diagrams to aid in comprehension.

Introduction and Historical Context

This compound, an isomer of aminomethylbenzoic acid, is a bifunctional molecule containing both a carboxylic acid and a primary aminomethyl group in an ortho substitution pattern on a benzene ring. This arrangement makes it a valuable building block for synthesizing a variety of complex molecules, including pharmaceuticals and other biologically active compounds.

The precise date and discoverer of this compound are not clearly recorded in seminal chemical literature. Its emergence is likely intertwined with the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, where the focus was on the systematic synthesis of isomers of known compounds to understand structure-activity relationships. The synthesis of this compound would have been made possible by the development of foundational organic reactions capable of introducing an amino group. Two such powerful and historically significant methods are the Gabriel synthesis of primary amines (developed in 1887) and the Hofmann rearrangement (developed in 1881). These reactions provided rational pathways to access molecules like this compound from readily available precursors.

Plausible Historical Synthesis Pathways

Given the historical context, two primary pathways stand out as the most logical methods for the initial syntheses of this compound.

Gabriel Synthesis from 2-(Bromomethyl)benzoic Acid

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a robust method for preparing primary amines from alkyl halides, avoiding the overalkylation common in direct ammonolysis.[1][2][3] This pathway uses potassium phthalimide as a protected source of ammonia. The synthesis of this compound via this route would involve two main steps: the alkylation of potassium phthalimide with 2-(bromomethyl)benzoic acid, followed by the liberation of the primary amine.

Hofmann Rearrangement of Homophthalimide

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, converts a primary amide into a primary amine with one fewer carbon atom.[4][5][6] Applying this reaction to a cyclic imide, such as homophthalimide (a derivative of phthalimide with an additional methylene group), would lead to a ring-opening and decarboxylation sequence, yielding this compound. This method is historically significant for the synthesis of aromatic amines from aromatic amides.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound based on the plausible historical methods.

Protocol: Gabriel Synthesis

This protocol is adapted from the general procedure for the Gabriel synthesis of primary amines.[2][7]

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid A solution of o-toluic acid (15.0 g, 110.3 mmol) in carbon tetrachloride (150 mL) is heated to reflux.[8] A solution of bromine (17.6 g, 110.3 mmol) in carbon tetrachloride (150 mL) is added dropwise while the reaction mixture is irradiated with a 200 W tungsten lamp.[8] The reaction is refluxed until the starting material is consumed (monitored by TLC). The solution is then cooled, and n-hexane is added to precipitate the product. The solid is collected by filtration, washed with n-hexane, and dried under vacuum to yield 2-(bromomethyl)benzoic acid.[8]

Step 2: Synthesis of N-[[2-(Carboxy)phenyl]methyl]phthalimide Potassium phthalimide (18.5 g, 100 mmol) is suspended in anhydrous N,N-dimethylformamide (DMF, 200 mL). 2-(Bromomethyl)benzoic acid (21.5 g, 100 mmol), dissolved in a minimum amount of DMF, is added to the suspension. The mixture is stirred at 80-100°C for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (500 mL). The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to give the N-phthaloyl intermediate.

Step 3: Hydrolysis to this compound The N-phthaloyl intermediate (29.5 g, 100 mmol) is suspended in ethanol (300 mL). Hydrazine hydrate (5.0 mL, ~100 mmol) is added, and the mixture is heated to reflux for 2-4 hours, during which a voluminous white precipitate (phthalhydrazide) forms. The reaction mixture is cooled, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in a minimum amount of hot water and acidified with dilute hydrochloric acid to precipitate the product upon cooling. The crude product is collected by filtration and can be recrystallized from water or an ethanol/water mixture.

Protocol: Hofmann Rearrangement

This protocol is adapted from the general procedure for the Hofmann rearrangement of amides.[4][6]

Step 1: Preparation of Sodium Hypobromite Solution In a flask cooled in an ice bath, sodium hydroxide (8.0 g, 200 mmol) is dissolved in water (100 mL). Bromine (16.0 g, 100 mmol) is added slowly with vigorous stirring. The stirring is continued until the bromine color disappears, indicating the formation of sodium hypobromite.

Step 2: Rearrangement of Homophthalimide To the cold sodium hypobromite solution, finely powdered homophthalimide (16.1 g, 100 mmol) is added in portions with continuous stirring. After the addition is complete, the ice bath is removed, and the mixture is gently warmed to 60-70°C for 1-2 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution.

Step 3: Isolation of this compound The reaction mixture is cooled to room temperature and carefully acidified with concentrated hydrochloric acid to a pH of approximately 4-5. The precipitated product is collected by vacuum filtration, washed with a small amount of cold water, and dried. Further purification can be achieved by recrystallization from hot water.

Data Presentation

The following tables summarize the available quantitative data for this compound and its common hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Compound | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | Free Acid | [9] |

| Molecular Weight | 151.16 g/mol | Free Acid | [9] |

| Melting Point | 219-225 °C | Hydrochloride Salt | |

| Appearance | Solid / Lyophilized powder | Free Acid / HCl Salt |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Signals / Peaks | Compound | Reference(s) |

| ¹H NMR | Predicted data: Aromatic protons (multiplets, ~7.2-8.0 ppm), Methylene protons (-CH₂-, singlet, ~4.0-4.5 ppm), Amine protons (-NH₂, broad singlet), Carboxylic acid proton (-COOH, broad singlet, >10 ppm). | Free Acid | N/A |

| ¹³C NMR | Predicted data: Carbonyl carbon (~170 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~45 ppm). | Free Acid | N/A |

| IR (Infrared) | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3000-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹). | Free Acid | [10] (for similar compound) |

Conclusion

While the specific historical origins of this compound are obscure, its synthesis is firmly rooted in the principles of classical organic chemistry. The Gabriel synthesis and Hofmann rearrangement represent logical and powerful methods by which this compound would have been first prepared. Understanding these historical pathways provides valuable context for modern synthetic chemists and drug development professionals who continue to utilize this versatile molecule as a foundational building block in the creation of novel and complex chemical entities. This guide provides the necessary theoretical background, plausible synthesis protocols, and consolidated data to support further research and application of this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Solved Could you please help me with my post lab questions. | Chegg.com [chegg.com]

- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. Benzoic acid, 2-(methylamino)- [webbook.nist.gov]

2-(Aminomethyl)benzoic acid CAS number and identification

An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid: CAS Number, Identification, and Properties

This technical guide provides a comprehensive overview of this compound, including its chemical identification, physical and chemical properties, synthesis, and analytical protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

This compound is an organic compound containing both an aminomethyl and a carboxylic acid functional group attached to a benzene ring at ortho positions. Its hydrochloride salt is also a common form.

Table 1: Chemical Identification and Physical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 25672-97-3[1] | 10017-39-7[2][3] |

| Molecular Formula | C₈H₉NO₂[1] | C₈H₁₀ClNO₂[2][3] |

| Molecular Weight | 151.16 g/mol [1] | 187.62 g/mol [2][3] |

| Appearance | Solid | Solid[2] |

| Melting Point | Not available | 219-225 °C[2] |

| SMILES | C1=CC=C(C(=C1)CN)C(=O)O[1] | Cl.NCc1ccccc1C(O)=O[2] |

| InChI | InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | 1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H[2] |

Table 2: Computed Chemical Properties

| Property | This compound | This compound hydrochloride |

| Topological Polar Surface Area (TPSA) | 63.32 Ų[1] | 63.3 Ų[4] |

| logP | 0.8435[1] | Not available |

| Hydrogen Bond Donors | 2[1] | 2 |

| Hydrogen Bond Acceptors | 2[1] | 3 |

| Rotatable Bonds | 2[1] | 2 |

Synthesis of this compound

A novel synthesis method for aminomethylbenzoic acid is described in Chinese patent CN102718673A. The process involves two main steps: the hydrolysis of a cyanobenzyl chloride precursor to form a chloromethyl benzoic acid intermediate, followed by an amination reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Hydrolysis of p-cyanobenzyl chloride to p-chloromethylbenzoic acid

-

In a reaction vessel, combine p-cyanobenzyl chloride with an acidic solution (e.g., concentrated hydrochloric acid or sulfuric acid).

-

The reaction mixture is heated to a temperature range of 80-120 °C.

-

The reaction is allowed to proceed for approximately 2-10 hours, during which the cyano group is hydrolyzed to a carboxylic acid.

-

After the reaction is complete, the mixture is cooled to induce crystallization of the p-chloromethylbenzoic acid product.

-

The solid product is isolated by filtration. The crude product can be purified further if necessary, with reported purities exceeding 95%.

Step 2: Amination of p-chloromethylbenzoic acid to Aminomethylbenzoic Acid

-

The p-chloromethylbenzoic acid intermediate is subjected to an amination reaction with ammonia.

-

Urotropine is used as a catalyst in this step.

-

The reaction is carried out to substitute the chloro group with an amino group, yielding the final aminomethylbenzoic acid product.

Below is a logical workflow for the synthesis process.

Caption: Synthesis workflow for this compound.

Identification and Characterization

The identification and characterization of this compound can be performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-20 mg of the sample.

-

For ¹³C NMR, weigh approximately 20-50 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with carboxylic acid and amine functionalities. Use approximately 0.6-0.7 mL of the solvent in a clean NMR tube. Gentle warming or sonication can aid dissolution.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal standard.

-

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm), a signal for the aminomethyl protons, and a broad singlet for the carboxylic acid proton in the downfield region (typically >10 ppm). The amine protons may appear as a broad singlet.

-

¹³C NMR: The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (downfield, >165 ppm), aromatic carbons (in the range of 110-150 ppm), and the aliphatic carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Expected Spectral Features:

-

A broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

N-H stretching vibrations of the primary amine around 3400-3300 cm⁻¹.

-

C=O stretching of the carboxylic acid around 1700-1680 cm⁻¹.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

Expected Results:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.16 for the free acid).

Below is a diagram illustrating a general workflow for the analytical identification of the compound.

Caption: Analytical workflow for compound identification.

Biological Activity and Signaling Pathways

While much of the detailed literature on the biological activity of aminomethylbenzoic acid focuses on the para-isomer (4-aminomethylbenzoic acid, PAMBA), which is a known antifibrinolytic agent, the ortho-isomer is of interest for its potential pharmacological properties. Derivatives of the closely related 2-aminobenzoic acid have been reported to possess anti-inflammatory and analgesic activities.

The primary mechanism of action for aminomethylbenzoic acid as an antifibrinolytic is the inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, it prevents its conversion to plasmin, the enzyme responsible for fibrin clot degradation. This action helps to stabilize blood clots and prevent excessive bleeding. It is plausible that this compound shares some of this biological activity. Further research is needed to fully elucidate the specific biological roles and signaling pathways associated with the ortho-isomer.

References

A Technical Deep Dive into the Electronic Properties of 2-(Aminomethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry and materials science. The inherent electronic characteristics of these molecules, governed by the interplay between the carboxylic acid and aminomethyl substituents on the benzene ring, are pivotal to their biological activity and material properties. Understanding these electronic properties at a quantum level is crucial for the rational design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the electronic properties of this compound derivatives, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental relationships.

Core Electronic Properties: A Tabular Summary

The electronic landscape of this compound derivatives is primarily defined by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and optical properties.

Below is a summary of key electronic properties for representative this compound derivatives, derived from computational studies.

| Derivative Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid | -6.201 | -2.147 | 4.054 | DFT/B3LYP/6-311++G(d,p) | [1] |

| 2-Ammonio-5-methylcarboxybenzene perchlorate | Data Not Available | Data Not Available | Data Not Available | M062X/6-311++G(d,p) | [2] |

Note: While a theoretical study on 2-ammonio-5-methylcarboxybenzene perchlorate has been identified, specific HOMO/LUMO energy values were not available in the abstract. Access to the full publication is required to populate these fields.

Methodologies for Determining Electronic Properties

The electronic properties of this compound derivatives are primarily elucidated through computational quantum chemistry methods, corroborated by experimental techniques like UV-Vis spectroscopy.

Computational Protocol: Density Functional Theory (DFT)

A prevalent and robust method for calculating the electronic structure of molecules is Density Functional Theory (DFT). A typical workflow for a DFT-based analysis of a this compound derivative is as follows:

-

Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, for instance, 6-311++G(d,p). This basis set provides a good balance between computational cost and accuracy for organic molecules.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital Analysis: Once the optimized geometry is obtained, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals provides the HOMO-LUMO gap. These calculations are performed using the same functional and basis set.

-

Calculation of Other Electronic Properties: Further electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies.

Experimental Protocol: UV-Visible Spectroscopy

UV-Visible spectroscopy provides experimental insight into the electronic transitions within a molecule.

-

Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., ethanol, methanol). The choice of solvent is critical as it can influence the electronic transitions.

-

Spectral Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-800 nm) using a spectrophotometer.

-

Data Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often related to the HOMO-LUMO transition. The experimental band gap can be estimated from the onset of the absorption band.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

The electronic properties of this compound derivatives are fundamental to their function. As demonstrated, computational methods like DFT provide a powerful toolkit for predicting and understanding these properties, offering insights that can guide the synthesis and application of new molecules. The HOMO-LUMO gap, in particular, serves as a key descriptor for assessing the potential of these derivatives in drug design, where precise electronic interactions are paramount, and in materials science, where tunable electronic properties are desired. Further research expanding the library of characterized this compound derivatives will undoubtedly lead to the development of novel and impactful technologies.

References

Physicochemical Data of 2-(Aminomethyl)benzoic Acid and Related Compounds

An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the available melting and boiling point data for this compound. It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data and detailed experimental methodologies for compound characterization and quality control.

The accurate determination of physical constants such as melting and boiling points is crucial for the identification and purity assessment of chemical compounds. For this compound, it is important to distinguish between the free base and its more commonly available hydrochloride salt, as their physical properties differ significantly.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 25672-97-3 | C₈H₉NO₂ | 151.16 | Not Available | Not Available |

| This compound hydrochloride | 10017-39-7 | C₈H₁₀ClNO₂ | 187.62 | 219 - 225 | Not Available |

Experimental Protocols

The following sections detail standard methodologies for the determination of melting and boiling points applicable to compounds like this compound.

Melting Point Determination via Capillary Method

This is a conventional and widely used technique to determine the melting range of a solid crystalline substance.[1][2] A narrow melting range is indicative of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital device like Mel-Temp)[1][3]

-

Capillary tubes (sealed at one end)[5]

-

Calibrated thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil) for Thiele tube method

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely crushed into a powder using a mortar and pestle.[2]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[2][3]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the melting point apparatus.

-

Heating and Observation: The sample is heated rapidly at first to determine an approximate melting range.[3] The apparatus is then allowed to cool. A fresh sample is heated again, but at a much slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.[2][6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.[2]

Boiling Point Determination via Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Approximately 2-3 mL of the liquid sample is placed into the small test tube.[8]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[7]

-

Apparatus Assembly: The test tube is attached to a thermometer and placed into the Thiele tube containing a high-boiling point oil (like mineral oil or paraffin).[7]

-

Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[9]

-

Observation and Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][9]

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of this compound.

Caption: Logical relationship between the free base and hydrochloride salt.

Caption: Experimental workflow for capillary melting point determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. scribd.com [scribd.com]

- 6. sserc.org.uk [sserc.org.uk]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-(Aminomethyl)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid is a non-proteinogenic amino acid that can be incorporated into peptide sequences to introduce conformational constraints and explore novel structural motifs. Its rigid aromatic backbone can influence peptide folding, stability, and receptor-binding affinity, making it a valuable tool in peptidomimetic design and drug discovery. These application notes provide a comprehensive guide to the use of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS).

Principle of Synthesis

The incorporation of this compound into a peptide sequence is achieved using the standard Fmoc/tBu solid-phase peptide synthesis strategy. The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus on a solid support (resin). Each cycle consists of two primary steps: the removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a mild base, followed by the coupling of the next Fmoc-protected amino acid. This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed using a strong acidic cleavage cocktail.

Data Presentation

Table 1: Recommended Reagents and Solvents for SPPS

| Reagent/Solvent | Abbreviation | Recommended Grade | Purpose |

| N,N-Dimethylformamide | DMF | Peptide Synthesis Grade | Primary solvent for washing and reactions |

| Dichloromethane | DCM | ACS Grade or higher | Solvent for washing and some reactions |

| Piperidine | - | ACS Grade or higher | Fmoc deprotection |

| N,N'-Diisopropylcarbodiimide | DIC | >99% | Activating agent for coupling |

| 1-Hydroxybenzotriazole | HOBt | >98% | Coupling additive to reduce racemization |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | >99% | Coupling reagent |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | >99% | Coupling reagent for difficult couplings |

| N,N-Diisopropylethylamine | DIEA | Peptide Synthesis Grade | Base for neutralization and activation |

| Trifluoroacetic acid | TFA | >99% | Cleavage from resin and removal of side-chain protecting groups |

| Triisopropylsilane | TIS | >98% | Scavenger during cleavage |

| Water | H₂O | HPLC Grade | Scavenger during cleavage |

Table 2: Typical Coupling Times for Fmoc-Amino Acids

| Amino Acid Type | Coupling Time (minutes) | Notes |

| Standard Fmoc-amino acids | 30 - 120 | Double coupling may be required for difficult sequences. |

| Fmoc-2-(Aminomethyl)benzoic acid | 60 - 240 | Longer coupling times and/or the use of stronger coupling reagents (e.g., HATU) are recommended due to potential steric hindrance. |

| Sterically hindered amino acids (e.g., Aib, Val-Val) | 120 - 360 | May require specialized coupling conditions. |

Experimental Protocols

Resin Selection and Swelling

Standard resins for Fmoc-SPPS, such as Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides, are suitable for peptides containing this compound.

-

Place the desired amount of resin (typically 0.1-0.5 mmol) in a fritted reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc-SPPS Cycle for Incorporation of this compound

The following protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain.

-

Wash the resin-bound peptide three times with DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Due to the structure of this compound, longer coupling times and potentially more potent coupling reagents are recommended to ensure complete reaction.

-

In a separate vial, dissolve Fmoc-2-(Aminomethyl)benzoic acid (3-5 equivalents relative to the resin loading) and a coupling additive such as HOBt (3-5 equivalents) in DMF.

-

Add the activating agent, such as DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 5-10 minutes. Alternatively, use a pre-weighed aminium salt-based coupling reagent like HBTU or HATU (3-5 equivalents) and add DIEA (6-10 equivalents).

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups.

-

Wash the fully assembled peptide-resin with DCM to remove residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A standard and effective mixture is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) may be sufficient.[1]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS). The purity of the final peptide can be assessed by analytical RP-HPLC.

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: The final cleavage and deprotection process in SPPS.

References

Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid as a Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)benzoic acid is a bifunctional linker molecule that possesses both a primary amine and a carboxylic acid group. This ortho-arrangement of the functional groups on a benzene ring provides a semi-rigid spacer that can be valuable in bioconjugation applications. The carboxylic acid can be activated for conjugation to amine-containing biomolecules, such as the lysine residues of proteins or antibodies. The aminomethyl group can be reacted with a payload or another molecule of interest, often after appropriate protection and deprotection steps. This linker is particularly relevant in the construction of antibody-drug conjugates (ADCs), where precise control over linker chemistry is crucial for the stability, efficacy, and safety of the therapeutic.

These application notes provide a comprehensive overview of the use of this compound as a linker in bioconjugation, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical and biological processes.

Data Presentation